(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride
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Overview
Description
(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride is a chiral compound with two amino groups and a heptanedioic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as protected amino acids.
Protection and Deprotection: Protecting groups are used to shield the amino groups during specific reaction steps. These groups are later removed to yield the final product.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides or other coupling agents.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce amides or esters.
Scientific Research Applications
(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-1,2,6-Trimethylpiperazine dihydrochloride
- (2S,6S)-6-methylmorpholine-2-carboxylic acid hydrochloride
Uniqueness
Compared to similar compounds, (2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride stands out due to its specific chiral configuration and the presence of two amino groups
Properties
Molecular Formula |
C7H16Cl2N2O4 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2S,6S)-2,6-diaminoheptanedioic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1 |
InChI Key |
ZYZNMYVRROMGLB-RSLHMRQOSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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